Ibulocydine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

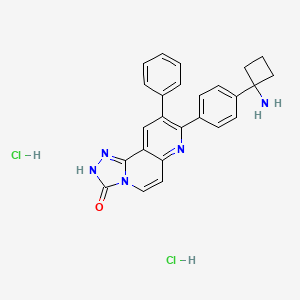

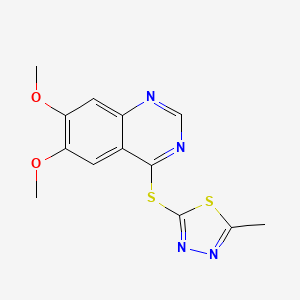

Ibulocydine is a potent CDK inhibitor. Ibulocydine has high activity against Cdk7/cyclin H/Mat1 and Cdk9/cyclin T. Ibulocydine inhibited the growth of HCC cells more effectively than other Cdk inhibitors, including olomoucine and roscovitine, whereas ibulocydine as well as the other Cdk inhibitors and BMK-Y101 minimally influenced the growth of normal hepatocyte cells. Ibulocydine induced apoptosis in HCC cells, most likely by inhibiting Cdk7 and Cdk9. In vitro treatment of HCC cells with ibulocydine rapidly blocked phosphorylation of the carboxyl-terminal domain (CTD) of the large subunit of RNA polymerase II, a process mediated by Cdk7/9. Anti-apoptotic gene products such as Mcl-1, survivin, and X-linked IAP (XIAP) are crucial for the survival of many cell types, including HCC. Following the inhibition of RNA polymerase II phosphorylation, ibulocydine caused rapid down-regulation of Mcl-1, survivin, and XIAP, thus inducing apoptosis. Furthermore, ibulocydine effectively induced apoptosis in HCC xenografts with no toxic side effects. These results suggest that ibulocydine is a strong candidate anti-cancer drug for the treatment of HCC.

Applications De Recherche Scientifique

Radiosensitizing Properties in Cancer Therapy

Ibulocydine (IB), as a novel prodrug of CDK inhibitor, has demonstrated significant potential in cancer therapy, particularly as a radiosensitizer. A study by Park et al. (2014) found that IB sensitizes human cancer cells to radiotherapy by inducing mitochondria-mediated apoptosis. This was observed in human cancer cells of lung and colon, both in vitro and in vivo, using a xenograft mouse model. The combined treatment of IB and radiotherapy (RT) significantly reduced cell viability and survival fraction, through mechanisms involving the activation of caspases, alteration in Bcl-2/Bax expression, and loss of mitochondrial membrane potential, leading to the release of cytochrome c into the cytosol (Park et al., 2014).

Effectiveness Against Hepatocellular Carcinoma

Cho et al. (2011) explored the effectiveness of IB as an anti-cancer drug for hepatocellular carcinoma (HCC). The study highlighted IB's high activity against Cdk7/cyclin H/Mat1 and Cdk9/cyclin T. IB inhibited the growth of HCC cells more effectively than other Cdk inhibitors. It was also noted for its minimal impact on the growth of normal hepatocyte cells. The induction of apoptosis in HCC cells by IB was most likely due to its inhibition of Cdk7 and Cdk9, along with a rapid down-regulation of anti-apoptotic gene products such as Mcl-1, survivin, and XIAP (Cho et al., 2011).

Sensitization of Hepatocellular Carcinoma Cells to TRAIL-induced Apoptosis

Park et al. (2017) reported that IB sensitizes human hepatocellular carcinoma cells to TRAIL-induced apoptosis via calpain-mediated Bax cleavage. This study showed that subtoxic doses of IB, in combination with TRAIL, exhibited potent cytotoxicity in TRAIL-resistant human HCC cells. The combination treatment synergistically induced apoptosis through caspase activation and was independent of the expression of Mcl-1 and survivin. Notably, the combination treatment led to the cleavage and mitochondrial translocation of Bax, which was essential for the induction of apoptosis (Park et al., 2017).

Propriétés

Numéro CAS |

1314096-68-8 |

|---|---|

Nom du produit |

Ibulocydine |

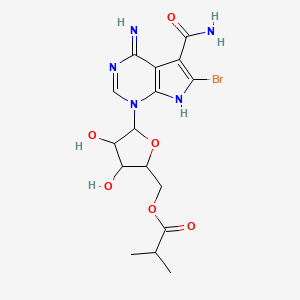

Formule moléculaire |

C16H20BrN5O6 |

Poids moléculaire |

458.26 |

Nom IUPAC |

((2S,3S,4S,5S)-5-(4-amino-6-bromo-5-carbamoyl-1H-pyrrolo[2,3-d]pyrimidin-1-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl isobutyrate |

InChI |

InChI=1S/C16H20BrN5O6/c1-5(2)16(26)27-3-6-9(23)10(24)15(28-6)22-4-20-12(18)8-7(13(19)25)11(17)21-14(8)22/h4-6,9-10,15,23-24H,3,18H2,1-2H3,(H2,19,25)/t6-,9+,10-,15-/m0/s1 |

Clé InChI |

FECJFYFWBIAIIL-IWRVGALASA-N |

SMILES |

CC(C)C(OC[C@@H]1O[C@H](N2C=NC(N)=C3C2=NC(Br)=C3C(N)=O)[C@@H](O)[C@@H]1O)=O |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly. |

Solubilité |

Soluble in DMSO, not in water |

Stockage |

0 – 4 C for short term (weeks to 1 month) or -20 C for long terms (months to years). |

Synonymes |

Ibulocydine |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9-Cyclopentyl-2-[[2-methoxy-4-[(1-methylpiperidin-4-yl)oxy]-phenyl]amino]-7-methyl-7,9-dihydro-8H-purin-8-one](/img/structure/B611999.png)

![2-(3,5,7-Triaza-1-azoniatricyclo[3.3.1.13,7]decan-1-yl)ethanol;bromide](/img/structure/B612003.png)